Fexarene
Description
Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a synthetic acrylate derivative featuring a styryl (vinylbenzene) group, a cyclohexanecarboxamide moiety, and a methyl acrylate ester. Structurally, the styryl group introduces conjugation, which may enhance UV activity and influence binding interactions in biological systems. This compound is hypothesized to serve as an intermediate in organic synthesis or a candidate for drug development, given the pharmacological relevance of structurally similar acrylates .
Properties
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDFLQVUMCFYRH-DYUKIBRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fexarene primarily targets the Farnesoid X receptor (FXR) . FXR functions as a bile acid (BA) sensor coordinating cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins.
Mode of Action
This compound interacts with its target, the FXR, by binding to it with high affinity. This interaction results in the activation of the FXR, which then influences various genomic targets. The exact mechanism of how this compound influences these targets is still under investigation.
Biological Activity
Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and cardiovascular health. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Acrylate moiety : Contributing to its reactivity and potential biological interactions.
- Cyclohexanecarboxamide group : Implicated in various biological activities, particularly in enhancing blood flow.
- Styrylbenzyl substituent : Potentially influencing its anticancer properties.
Research indicates that Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate may exert its biological effects through several mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). Studies suggest that it may induce apoptosis and block cell cycle progression in these cells.
- Vasodilatory Effects : Similar to other cyclohexanecarboxamide derivatives, it has been noted for its ability to enhance blood flow in coronary and cerebral arteries, which could be beneficial for treating cardiovascular diseases.
Anticancer Studies
A significant study investigated the cytotoxic effects of the compound on different cancer cell lines. The findings were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest |
| HeLa | 10.0 | Apoptosis and necrosis |
The compound exhibited selective cytotoxicity against these cancer cells, with lower IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin.
Cardiovascular Studies
In another study focused on cardiovascular applications, Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate was evaluated for its vasodilatory effects. The results indicated:
- Increased blood flow : In animal models, the compound significantly improved blood flow metrics compared to control groups.
- Reduced blood pressure : It demonstrated a lowering effect on systolic and diastolic blood pressure, suggesting potential as an antihypertensive agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, applications, and safety.
Structural Features
Notes:
- *Estimated for the target compound based on structural analogs.
- The styryl group in the target compound replaces electron-donating (e.g., dimethylamino ) or electron-withdrawing (e.g., bromomethyl ) substituents in analogs, altering conjugation and reactivity.
Physicochemical Properties
- The styryl group in the target compound may reduce polarity, favoring solubility in organic solvents.
- Thermal Stability: No melting/boiling points are reported for the target compound, but the benzodioxole analog (CAS 574013-67-5) is stable at 2–8°C , suggesting similar storage conditions for the target.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
